Home > Products > Screening Compounds P107556 > N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 333435-24-8

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Catalog Number: EVT-3003765
CAS Number: 333435-24-8
Molecular Formula: C18H15ClFN3OS
Molecular Weight: 375.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound belonging to the dihydropyrimidine (DHPM) class. DHPMs are heterocyclic compounds with a six-membered ring containing four carbon atoms, one nitrogen atom, and a carbonyl group. The specific compound discussed here features a thioxo group at the 2-position, a carboxamide group at the 5-position, and aryl substituents at the 4- and N- positions. This molecule has garnered attention in scientific research due to its potential biological activities, primarily as an anti-microbial and anti-cancer agent. [, , , ]

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved via the Biginelli reaction. This one-pot, multi-component reaction typically involves the condensation of ethyl acetoacetate, thiourea, and an aldehyde (in this case, 4-fluorobenzaldehyde) in the presence of an acid catalyst. [, , , , ]

The specific reaction conditions and catalyst employed can significantly influence the yield and purity of the final product. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or Brønsted acids like hydrochloric acid. Recent research has also explored alternative catalysts like sodium hydrogen sulfate and microwave-assisted synthesis to improve the efficiency and environmental friendliness of the process. [, , ]

Molecular Structure Analysis

While specific chemical reactions involving N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide are not extensively documented in the provided literature, its chemical structure suggests potential reactivity at various sites. The thioxo group, for example, can undergo alkylation reactions, leading to the formation of S-alkylated derivatives. The carboxamide group can participate in reactions like hydrolysis or dehydration. Additionally, the aromatic rings can undergo electrophilic aromatic substitution reactions under appropriate conditions. [, , ]

For instance, some DHPMs are known to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. Other DHPMs have been shown to interact with tubulin, a protein essential for cell division, ultimately leading to cell cycle arrest and apoptosis. []

Physical and Chemical Properties Analysis

Determining properties like solubility, partition coefficient (logP), and pKa values is essential for understanding the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These properties can be experimentally determined or predicted using computational methods. []

Applications
  • Antimicrobial Activity: Studies have shown that this compound exhibits significant inhibitory activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. [, , ] This suggests its potential use in developing novel antimicrobial agents, particularly against drug-resistant strains.
  • Anticancer Activity: Preliminary research suggests that this DHPM derivative might possess anticancer properties. It has shown inhibitory effects on the growth of HeLa cervical cancer cells, demonstrating its potential for further investigation as a lead compound for developing novel anticancer drugs. []
  • Antileishmanial Activity: While not specifically tested on this particular compound, closely related DHPMs have demonstrated potent antileishmanial activity. One such derivative, 4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, exhibited superior anti-leishmanial activity against Leishmania major promastigotes compared to the standard drug Glucantim®. [] This finding suggests that N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, with its similar structure, could also possess promising antileishmanial properties, warranting further investigation.

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carboxamide

    Compound Description: This compound series represents a group of novel dihydropyrimidines synthesized via acid-catalyzed cyclocondensation. [] The "substituted phenyl" at the 4-position allows for a range of structural variations. These compounds underwent screening for antimicrobial activity. []

N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

    Compound Description: This series of compounds focuses on incorporating an azetidinone moiety into the dihydropyrimidine scaffold. [] These compounds were synthesized using an optimized, eco-friendly methodology and were screened for in vitro antibacterial and antifungal activities. []

Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound is a dihydropyrimidine featuring a 4-chloro-3-fluorophenyl substituent at the 4-position and an ethyl ester at the 5-position. [] This specific compound was the subject of crystal structure analysis, revealing its conformational preferences and intermolecular interactions. []

Methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This dihydropyrimidine derivative possesses a 2-fluorophenyl group at the 4-position and a methyl ester at the 5-position. [] Similar to the previous compound, this molecule was analyzed for its crystal structure, revealing important structural features and intermolecular interactions. []

N-(4-Fluorophenyl)-6-Methyl-2-Oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides

    Compound Description: This series of compounds represents dihydropyrimidines designed as potential HIV integrase strand transfer inhibitors. [] The variations in this series primarily involve substitutions at the 4-position of the pyrimidine ring. [] Although these compounds demonstrated strand transfer inhibition in vitro, they were not effective against HIV in cell culture. []

Ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This dihydropyrimidine derivative is characterized by a 2-fluorophenyl group at the 4-position and an ethyl ester at the 5-position. [] Crystal structure analysis of this compound provided insights into its conformation and hydrogen bonding patterns. []

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5- Carboxamide Derivatives

    Compound Description: This series of dihydropyrimidine derivatives incorporates a piperidine moiety linked to the phenyl ring at the N-position. [] These compounds were synthesized using a multistep process and were tested for their antimicrobial, antifungal, and antimalarial activities. []

Methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound belongs to a series of dihydropyrimidines characterized by an imine linkage at the 2-position. [] This specific compound was studied for its crystal structure, providing valuable information about its conformational preferences and intermolecular interactions. []

N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide

    Compound Description: This compound represents a class of dihydropyrimidine derivatives containing a 4-chlorophenyl substituent at the N-position and an aryl group at the 4-position. [] These compounds were synthesized and evaluated for their antimicrobial activities, showing promising results compared to standard drugs. []

Alkoxyphthalimide Derivatized Oxoimidazolidinyl Oxazolo/thiazolo Dihydropyrimidine and Oxoimidazolidinyl Tetrahydropyrimidine

    Compound Description: This series of compounds represents a complex set of dihydropyrimidines incorporating various heterocyclic modifications, including alkoxyphthalimide, oxoimidazolidinyl, and oxazolo/thiazolo rings. [] These compounds were designed and synthesized through a multistep reaction sequence and were subsequently screened for their antibacterial activity. []

(Z)-N-(5-(4-nitrobenzylidene)-4-oxo-2-phenylthiazolidin-3-yl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    Compound Description: This compound is a dihydropyrimidine derivative with a complex thiazolidinone moiety linked to the N-position. [] This specific compound demonstrated promising anticancer activity against the HeLa cervical cancer cell line, exhibiting potency comparable to the standard drug Doxorubicin. []

4-(3-chlorophenyl)-6-methyl-N-phenyl- 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    Compound Description: This dihydropyrimidinethione (DHPMT) derivative demonstrated superior antileishmanial activity compared to the standard drug Glucantime in in vitro studies against Leishmania major promastigotes. []

4-(3- fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-ttrahydropyrimidine-5-carboxamide

    Compound Description: This DHPMT derivative exhibited significant cytotoxic activity against human cancer cell lines, including gastric (AGS), liver (Hep-G2), and breast (MCF-7) cancer cells. [] This compound's potent cytotoxic activity highlights the potential of DHPMTs as anticancer agents.

N-(2-(4-substituted phenyl)-3-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-5-oxoimidazolidin-1-yl)-3-(2-(1,3dioxoisoindolin-2-yloxy)ethyl)-6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides

    Compound Description: This series represents a complex set of dihydropyrimidine derivatives incorporating various heterocyclic modifications, including alkoxyphthalimide and oxoimidazolidinyl rings. [] These compounds were synthesized through a multistep reaction sequence and were designed to explore the impact of structural modifications on biological activity. []

N-(2-(4-substituted phenyl)-3-(2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yloxy)ethyl)-5-oxoimidazolidin-1-yl)-7-methyl-3-oxo-5phenyl-3,5-dihydro-2H-oxazolo/thiazolo[3,2-a]pyrimidine-6-carboxamides

    Compound Description: This series of compounds represents another set of complex dihydropyrimidine derivatives with various heterocyclic modifications. [] These modifications, including alkoxyphthalimide, oxoimidazolidinyl, and oxazolo/thiazolo rings, aim to explore structure-activity relationships and identify potent compounds. []

Properties

CAS Number

333435-24-8

Product Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

IUPAC Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Molecular Formula

C18H15ClFN3OS

Molecular Weight

375.85

InChI

InChI=1S/C18H15ClFN3OS/c1-10-15(17(24)22-14-4-2-3-12(19)9-14)16(23-18(25)21-10)11-5-7-13(20)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)

InChI Key

LYFUXYMPQHARFU-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.